molecular formula C9H14ClNO B8269492 (5-Methoxy-2-methylphenyl)methanamine hydrochloride

(5-Methoxy-2-methylphenyl)methanamine hydrochloride

Cat. No.: B8269492
M. Wt: 187.66 g/mol
InChI Key: LXMOLCQUCXUXCS-UHFFFAOYSA-N
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Description

(5-Methoxy-2-methylphenyl)methanamine hydrochloride is an organic compound with the molecular formula C₉H₁₄ClNO. It is a derivative of methanamine, featuring a methoxy group and a methyl group on the phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxy-2-methylphenyl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-methoxy-2-methylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination using a suitable reducing agent such as sodium cyanoborohydride in the presence of methanamine.

    Hydrochloride Formation: The free base amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves:

    Bulk Reductive Amination: Using large-scale reactors and continuous flow systems.

    Purification: Employing techniques such as crystallization and recrystallization to obtain high-purity this compound.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form corresponding quinones under strong oxidative conditions.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as halides or thiols in the presence of a base.

Major Products:

    Oxidation: Quinones or phenolic derivatives.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted phenylmethanamines.

Scientific Research Applications

(5-Methoxy-2-methylphenyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-Methoxy-2-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including neurotransmitter synthesis and degradation, depending on its structural analogs.

Comparison with Similar Compounds

  • (4-Methoxyphenyl)methanamine hydrochloride
  • (3-Methoxyphenyl)methanamine hydrochloride
  • (2-Methoxyphenyl)methanamine hydrochloride

Comparison:

  • Structural Differences: The position of the methoxy group on the phenyl ring differentiates these compounds.
  • Chemical Properties: These structural differences can lead to variations in reactivity, solubility, and biological activity.
  • Uniqueness: (5-Methoxy-2-methylphenyl)methanamine hydrochloride is unique due to the presence of both a methoxy and a methyl group, which can influence its chemical behavior and potential applications.

Properties

IUPAC Name

(5-methoxy-2-methylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7-3-4-9(11-2)5-8(7)6-10;/h3-5H,6,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMOLCQUCXUXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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